N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethoxy group, a methoxymethyl group, and a methyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 4-ethoxy-3-(methoxymethyl)-5-methylphenol, is synthesized through the alkylation of 4-ethoxy-5-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The phenyl intermediate is then reacted with butanoyl chloride in the presence of a base like pyridine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]acetamide
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]propionamide
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]isobutyramide
Uniqueness
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
90257-40-2 |
---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N-[4-ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide |
InChI |
InChI=1S/C15H23NO3/c1-5-7-14(17)16-13-8-11(3)15(19-6-2)12(9-13)10-18-4/h8-9H,5-7,10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
OXMLYXSTHHRNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.